2-Ethyl-1,3-benzoxazol-5-amine
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Overview
Description
2-Ethyl-1,3-benzoxazol-5-amine is an organic compound with the molecular formula C9H10N2O It is a heterocyclic compound containing a benzoxazole ring substituted with an ethyl group at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethyl-1,3-benzoxazol-5-amine typically involves multi-step synthetic routes. One common method involves the cyclization of 2-aminophenol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol. The reaction mixture is heated to around 50°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted benzoxazole derivatives.
Scientific Research Applications
2-Ethyl-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
2-Propyl-1,3-benzoxazol-5-amine: Similar structure but with a propyl group instead of an ethyl group.
2-Phenyl-1,3-benzoxazol-5-amine: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
2-Ethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the amine group at the 5-position can result in distinct physicochemical properties and interactions with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWOCBCQPVKWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377103 |
Source
|
Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204771-75-5 |
Source
|
Record name | 2-ethyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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